![molecular formula C20H29N3O3 B7047998 2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid](/img/structure/B7047998.png)
2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid
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Overview
Description
2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid is a complex organic compound that features a combination of pyrrolidine, piperidine, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine derivative reacts with a halogenated piperidine compound.
Introduction of the benzoic acid moiety: This is typically done through acylation reactions, where the piperidine derivative is reacted with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring can have comparable pharmacological properties.
Benzoic acid derivatives: These compounds are often used in medicinal chemistry for their antimicrobial and preservative properties.
Uniqueness
2-[1-[2-(1-Methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-[2-(1-methylpyrrolidin-2-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-22-12-4-5-16(22)8-11-21-20(26)23-13-9-15(10-14-23)17-6-2-3-7-18(17)19(24)25/h2-3,6-7,15-16H,4-5,8-14H2,1H3,(H,21,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKHVLOBOHYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)N2CCC(CC2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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